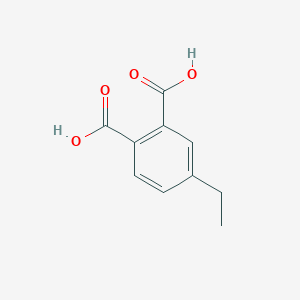

4-Ethylbenzene-1,2-dicarboxylic acid

Description

Properties

CAS No. |

921759-09-3 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

4-ethylphthalic acid |

InChI |

InChI=1S/C10H10O4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

LVRNKEBRXQHJIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Conventional Coupling-Based Synthesis

Ullmann-Type Coupling with Halogenated Precursors

A widely adapted method involves coupling ethyl-substituted aromatic precursors with dicarboxylate-forming agents. The patent CN111018706A describes a two-step process for analogous diphenyl ether dicarboxylic acids, which can be modified for ethyl-substituted systems.

Step 1: Dehydration of Hydroxybenzoate Derivatives

p-Hydroxybenzoate is dehydrated with alkali (KOH/NaOH) in toluene or methanol at 110–120°C under nitrogen. For 4-ethyl derivatives, p-ethylphenol derivatives serve as starting materials. The reaction eliminates water, forming a phenoxide intermediate reactive toward electrophilic substitution.

Step 2: Copper-Catalyzed Coupling

The phenoxide intermediate undergoes coupling with p-halobenzoate (X = Cl, Br) using CuCl or CuBr with 8-hydroxyquinoline ligands. At 145–195°C, the Ullmann reaction forms the diaryl ether bond. For 4-ethyl systems, ethyl-substituted halobenzoates are essential. Yields exceed 80% when the copper-to-ligand ratio is maintained at 1:1–3.

Hydrolysis to Dicarboxylic Acid

The diester intermediate is hydrolyzed in alkaline solution (10–50% NaOH/KOH) at 50–80°C, followed by acidification (HCl/H₂SO₄) to precipitate the dicarboxylic acid. This step achieves >95% conversion but requires careful pH control to avoid decarboxylation.

Friedel-Crafts Alkylation Followed by Oxidation

Alkylation of Phthalic Anhydride

Phthalic anhydride undergoes Friedel-Crafts alkylation with ethyl chloride or ethyl bromide in the presence of AlCl₃. The reaction proceeds at 80–100°C, yielding 4-ethylphthalic anhydride. Solvents like dichloroethane enhance solubility but require rigorous drying to prevent hydrolysis.

Microbial Biosynthesis

Engineered ω-Oxidation Pathways

Recent advances in systems metabolic engineering enable microbial production of dicarboxylic acids via ω-oxidation of alkanes. For 4-ethyl derivatives, engineered E. coli strains express cytochrome P450 enzymes to oxidize ethylbenzene to 4-ethylbenzoic acid, followed by dioxygenase-mediated carboxylation. Current yields remain low (<20%) due to enzyme specificity limitations.

Comparative Analysis of Methods

Industrial-Scale Optimization

Emerging Techniques

Photocatalytic Direct Carboxylation

Visible-light-driven carboxylation of 4-ethyltoluene with CO₂ is under investigation. Ru(bpy)₃²⁺ catalysts achieve 40% conversion at 50°C but require high-pressure CO₂ (10 atm).

Electrochemical Methods

Anodic oxidation of 4-ethylacetophenone in basic media forms the dicarboxylate directly. Pt electrodes and 0.1 M NaOH yield 55% Faradaic efficiency, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

4-Ethylbenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form carboxylic acid groups.

Reduction: The carboxylic acid groups can be reduced to form alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of this compound from ethylbenzene.

Reduction: Formation of 4-ethylbenzene-1,2-dimethanol from this compound.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

4-Ethylbenzene-1,2-dicarboxylic acid has various applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of polymers and other complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

Industry: Used in the production of plasticizers, adhesives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethylbenzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it can act as a substrate for decarboxylation, leading to the formation of alkanes. This process involves the removal of carboxyl groups and the formation of intermediate products such as mono-fatty acids .

Comparison with Similar Compounds

Key Analogs and Their Properties

Key Findings :

- Substituent Effects :

- Ethyl vs. Methyl : An ethyl group (C₂H₅) increases hydrophobicity compared to methyl (CH₃), reducing aqueous solubility. This property is critical in polymer applications where enhanced rigidity or thermal stability is desired .

- Electron-Withdrawing Groups : The 4-fluoro derivative exhibits stronger acidity (lower pKa) due to the electron-withdrawing fluorine atom, making it useful in catalysis or as a ligand in coordination chemistry .

Comparison with Cyclohexene Derivatives

Cyclohexene-based dicarboxylic acids, such as cis-4-cyclohexene-1,2-dicarboxylic acid , are hydrogenated analogs of aromatic dicarboxylic acids. Key differences include:

Research Highlights :

- Cyclohexene derivatives are pivotal in Diels-Alder reactions for synthesizing epoxy resins and rosin adducts .

- Electrochemical reduction of cyclohexene-1,2-dicarboxylic acid yields cis-cyclohexane derivatives, emphasizing the role of stereochemistry in industrial processes .

Comparison with Aliphatic Dicarboxylic Acids

Aliphatic analogs like succinic acid (ethane-1,2-dicarboxylic acid) differ significantly in structure and applications:

Industrial Relevance :

- Succinic acid’s 100% bio-based carbon content makes it a sustainable alternative in green chemistry, whereas aromatic derivatives are preferred for high-performance materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.